molecular formula C18H22N2O3 B4744495 Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

Cat. No.: B4744495
M. Wt: 314.4 g/mol
InChI Key: FBPSPGSEWZLAHP-PTNGSMBKSA-N
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Description

Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a dimethylamino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

    Final Assembly: The final compound is assembled through a series of condensation reactions, where the various functional groups are brought together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a drug candidate.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological properties. Researchers may investigate its activity against various biological targets, such as enzymes or receptors, to develop new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-1-ethyl-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-6-20-12(2)16(18(22)23-5)15(17(20)21)11-13-7-9-14(10-8-13)19(3)4/h7-11H,6H2,1-5H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPSPGSEWZLAHP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=CC2=CC=C(C=C2)N(C)C)C1=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate
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Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate
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Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate
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Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate
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Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate
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Methyl 3-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-1-ethyl-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

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